molecular formula C19H20N4O2S B15099353 N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15099353
M. Wt: 368.5 g/mol
InChI Key: NPFBAAICUKVRKM-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction.

    Final Assembly: The final compound is assembled by coupling the triazole-furan intermediate with the 2-ethylphenyl acetamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the furan ring, potentially altering the compound’s biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Reduced triazole or furan derivatives

    Substitution Products: Halogenated or nucleophile-substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring may interact with metal ions or active sites in enzymes, while the furan ring and sulfanyl group may contribute to binding affinity and specificity. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-(methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-(ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the presence of the prop-2-en-1-yl group, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H20N4O2S/c1-3-11-23-18(16-10-7-12-25-16)21-22-19(23)26-13-17(24)20-15-9-6-5-8-14(15)4-2/h3,5-10,12H,1,4,11,13H2,2H3,(H,20,24)

InChI Key

NPFBAAICUKVRKM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3

Origin of Product

United States

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